molecular formula C8H17O3P B12661499 2-Butyl-1,3,2-dioxaphosphepane 2-oxide CAS No. 116155-06-7

2-Butyl-1,3,2-dioxaphosphepane 2-oxide

Cat. No.: B12661499
CAS No.: 116155-06-7
M. Wt: 192.19 g/mol
InChI Key: UOBGQXGBPNWUIV-UHFFFAOYSA-N
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Description

2-Butyl-1,3,2-dioxaphosphepane 2-oxide is an organophosphorus compound with the molecular formula C7H15O3P It is a member of the dioxaphosphepane family, characterized by a phosphorus atom bonded to two oxygen atoms and forming a five-membered ring structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide typically involves the reaction of butyl alcohol with phosphorus oxychloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired dioxaphosphepane ring structure. The reaction conditions often require careful control of temperature and solvent to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Butyl-1,3,2-dioxaphosphepane 2-oxide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphine oxides, while substitution reactions can produce a variety of phosphine derivatives .

Scientific Research Applications

2-Butyl-1,3,2-dioxaphosphepane 2-oxide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Butyl-1,3,2-dioxaphosphepane 2-oxide involves its interaction with various molecular targets. The phosphorus atom in the compound can form strong bonds with nucleophiles, leading to the formation of stable complexes. These interactions can modulate the activity of enzymes and other proteins, thereby exerting its effects. The specific pathways involved depend on the particular application and the target molecules .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethoxy-1,3,2-dioxaphospholane 2-oxide
  • 2-Methoxy-1,3,2-dioxaphospholane 2-oxide
  • 1,3,2-Dioxaphospholane, 2-butyl-, 2-oxide

Uniqueness

2-Butyl-1,3,2-dioxaphosphepane 2-oxide is unique due to its specific butyl group, which imparts distinct chemical properties compared to its analogs.

Properties

CAS No.

116155-06-7

Molecular Formula

C8H17O3P

Molecular Weight

192.19 g/mol

IUPAC Name

2-butyl-1,3,2λ5-dioxaphosphepane 2-oxide

InChI

InChI=1S/C8H17O3P/c1-2-3-8-12(9)10-6-4-5-7-11-12/h2-8H2,1H3

InChI Key

UOBGQXGBPNWUIV-UHFFFAOYSA-N

Canonical SMILES

CCCCP1(=O)OCCCCO1

Origin of Product

United States

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